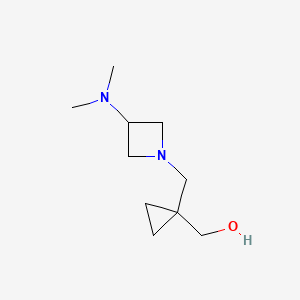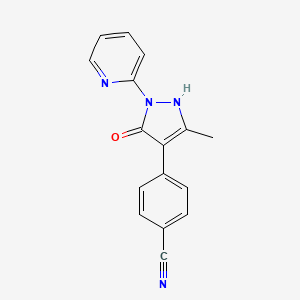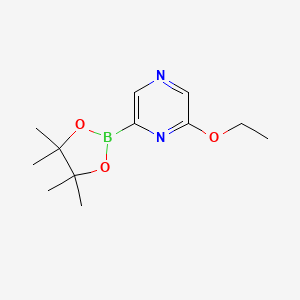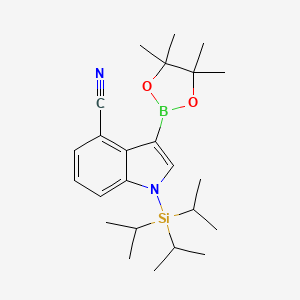
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-indole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-indole-4-carbonitrile is a complex organic compound that features a boron-containing dioxaborolane group and a triisopropylsilyl-protected indole moiety
Vorbereitungsmethoden
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-indole-4-carbonitrile typically involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the boron-containing group .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids or boronate esters.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The triisopropylsilyl group can be removed under acidic or basic conditions to reveal the free indole.
Coupling Reactions: The boron-containing group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and reducing agents such as lithium aluminum hydride .
Wissenschaftliche Forschungsanwendungen
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-indole-4-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structural features make it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or intermediate in the study of biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of this compound largely depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. The boron-containing group can facilitate cross-coupling reactions, while the triisopropylsilyl group provides protection to the indole moiety during synthetic steps .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other boron-containing indoles and silyl-protected indoles. Compared to these, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-indole-4-carbonitrile offers a unique combination of stability and reactivity due to the presence of both the dioxaborolane and triisopropylsilyl groups. This makes it particularly valuable in synthetic applications where both protection and reactivity are required .
Eigenschaften
Molekularformel |
C24H37BN2O2Si |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tri(propan-2-yl)silylindole-4-carbonitrile |
InChI |
InChI=1S/C24H37BN2O2Si/c1-16(2)30(17(3)4,18(5)6)27-15-20(22-19(14-26)12-11-13-21(22)27)25-28-23(7,8)24(9,10)29-25/h11-13,15-18H,1-10H3 |
InChI-Schlüssel |
MVVVHEVBEXEJDT-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC(=C23)C#N)[Si](C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


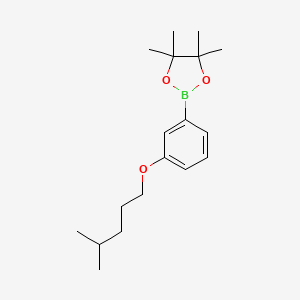
![tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)
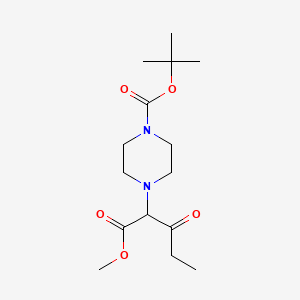

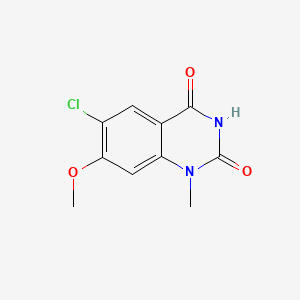
![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)
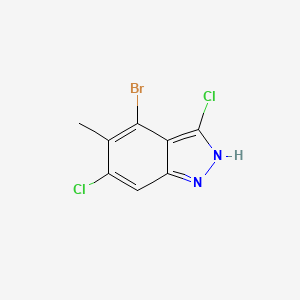
![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)
![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)

